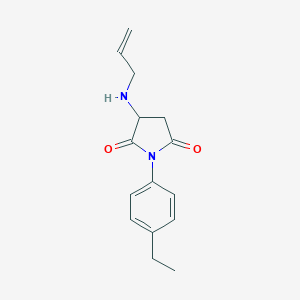
1-Cyclohexyl-3-(3-methoxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(3-methoxypropyl)thiourea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family, which has been extensively studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(3-methoxypropyl)thiourea has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclohexyl-3-(3-methoxypropyl)thiourea in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it suitable for various biological assays. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-Cyclohexyl-3-(3-methoxypropyl)thiourea. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these diseases. Another future direction is the development of novel derivatives of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea with improved pharmacokinetic and pharmacodynamic properties. These derivatives may have enhanced therapeutic efficacy and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, 1-Cyclohexyl-3-(3-methoxypropyl)thiourea is a compound that has potential therapeutic applications in various diseases. This compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor activities. The mechanism of action of this compound involves the inhibition of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Further studies are needed to investigate the efficacy and safety of this compound in various diseases and to develop novel derivatives with improved properties.
Métodos De Síntesis
The synthesis of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea involves the reaction of cyclohexyl isocyanate with 3-methoxypropylamine in the presence of thiourea. The reaction is carried out under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(3-methoxypropyl)thiourea has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C11H22N2OS |
|---|---|
Peso molecular |
230.37 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C11H22N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,12,13,15) |
Clave InChI |
GSJLRVBLMDYVAG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=S)NC1CCCCC1 |
SMILES canónico |
COCCCNC(=S)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)